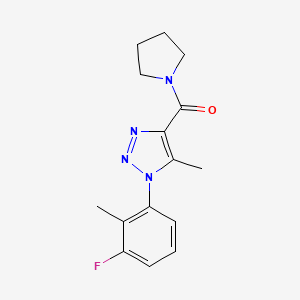
(1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)(pyrrolidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)(pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C15H17FN4O and its molecular weight is 288.326. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)(pyrrolidin-1-yl)methanone represents a novel class of triazole-based derivatives that have garnered attention for their potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).
Chemical Structure
The compound features a triazole ring fused with a pyrrolidine moiety, which is known to enhance biological activity through improved binding affinity to target proteins. The presence of a fluorine atom and a methyl group on the aromatic ring further contributes to its pharmacological properties.
Recent studies have indicated that triazole derivatives can exhibit various mechanisms of action:
- Anticancer Activity : Triazoles have been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival. For instance, they may target protein kinases or induce apoptosis in cancer cells.
- Antimicrobial Properties : Some derivatives demonstrate antimicrobial activity by disrupting microbial cell membranes or inhibiting essential metabolic pathways.
Biological Activity Data
Case Studies
- In Vitro Studies : A series of in vitro assays demonstrated that the compound significantly inhibited the proliferation of several cancer cell lines, including MDA-MB-468 and A549, with IC50 values in the low micromolar range. These findings suggest that the compound may serve as a lead for developing new anticancer therapies.
- Mechanism Elucidation : Molecular docking studies have revealed that the compound binds effectively to the active sites of target proteins involved in cell signaling pathways, such as EGFR and Src kinases. This binding is hypothesized to interfere with downstream signaling cascades critical for tumor growth.
- In Vivo Efficacy : Preliminary animal studies indicated that treatment with this triazole derivative resulted in significant tumor regression in xenograft models compared to control groups. These results underscore its potential as an effective therapeutic agent.
Structure-Activity Relationships (SAR)
The SAR analysis highlights several important features:
- The presence of the fluorine atom enhances lipophilicity and potentially increases membrane permeability.
- Variations in substituents on the aromatic ring can modulate biological activity; for example, introducing electron-withdrawing groups generally improves potency against certain cancer cell lines.
属性
IUPAC Name |
[1-(3-fluoro-2-methylphenyl)-5-methyltriazol-4-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O/c1-10-12(16)6-5-7-13(10)20-11(2)14(17-18-20)15(21)19-8-3-4-9-19/h5-7H,3-4,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLIDWQLILKMSMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)N2C(=C(N=N2)C(=O)N3CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














